5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. It has a molecular formula of C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is primarily used in research settings, particularly in the fields of organic synthesis and pharmaceutical chemistry.
Preparation Methods
The synthesis of 5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with ethyl glyoxylate, followed by cyclization and subsequent esterification to introduce the methoxycarbonyl group . Reaction conditions typically include the use of a suitable solvent such as ethanol or methanol, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity.
Chemical Reactions Analysis
5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
5-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific structural features and reactivity. Similar compounds include:
Imidazo[1,2-a]pyridine: Lacks the methoxycarbonyl and carboxylic acid groups, resulting in different chemical properties and reactivity.
Imidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to variations in biological activity.
Imidazo[1,2-a]pyridine-2-carboxamide:
These comparisons highlight the unique aspects of this compound, particularly its functional groups and their influence on its reactivity and applications.
Properties
CAS No. |
1113102-07-0 |
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Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-methoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)7-3-2-4-8-11-6(9(13)14)5-12(7)8/h2-5H,1H3,(H,13,14) |
InChI Key |
HJUQPLDPKBEOAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=NC(=CN21)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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